molecular formula C21H30N2O2 B2915027 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide CAS No. 941906-03-2

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Cat. No.: B2915027
CAS No.: 941906-03-2
M. Wt: 342.483
InChI Key: RXYFNJOTIMMRCM-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a complex organic compound belonging to the quinoline derivatives family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound's properties.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups, expanding the compound's chemical diversity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are employed, with reaction conditions tailored to the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized quinolines, reduced quinolines, and various substituted derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger chemical frameworks.

Biology: Biologically, this compound has shown potential in various assays, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: In medicine, the compound's derivatives are being explored for their pharmacological properties. Studies have indicated its potential in treating conditions such as inflammation, pain, and infections, making it a valuable compound in pharmaceutical research.

Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties enable its application in various industrial processes.

Mechanism of Action

The mechanism by which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • N-(1-phenyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)cyclohexanecarboxamide

  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide

Uniqueness: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide stands out due to its specific structural features, such as the isopentyl group at the 1-position and the cyclohexanecarboxamide moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-15(2)12-13-23-19-10-9-18(14-17(19)8-11-20(23)24)22-21(25)16-6-4-3-5-7-16/h9-10,14-16H,3-8,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYFNJOTIMMRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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